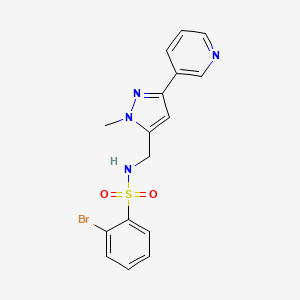
2-bromo-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide, also known as BMS-986205, is a novel small molecule inhibitor of the TYK2 (tyrosine kinase 2) enzyme. TYK2 is a member of the JAK (Janus kinase) family of enzymes, which play a critical role in the immune system. Specifically, TYK2 is involved in the signaling pathway of cytokines, which are proteins that regulate inflammation and immune responses. Inhibition of TYK2 has potential therapeutic applications in a range of diseases, including autoimmune disorders and cancer.
作用机制
2-bromo-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide works by inhibiting the activity of the TYK2 enzyme, which is involved in the signaling pathway of cytokines. Cytokines play a critical role in regulating inflammation and immune responses, and dysregulation of this pathway has been implicated in a range of diseases. Inhibition of TYK2 can therefore have therapeutic effects in these diseases by reducing inflammation and modulating immune responses.
Biochemical and Physiological Effects:
Inhibition of TYK2 by this compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can reduce the production of cytokines such as IL-12, IL-23, and IFN-α, which are involved in the pathogenesis of autoimmune disorders. In vivo studies have shown that this compound can reduce inflammation and improve disease symptoms in animal models of psoriasis and inflammatory bowel disease. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
2-bromo-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide has several advantages as a tool for scientific research. It is a specific inhibitor of the TYK2 enzyme, which allows for the investigation of the role of TYK2 in various diseases. Additionally, this compound has been shown to have efficacy in animal models of disease, which suggests its potential as a therapeutic agent. However, there are also limitations to the use of this compound in lab experiments. It is a small molecule inhibitor, which may have off-target effects and potential toxicity. Additionally, the optimal dosage and administration of this compound for therapeutic applications are still unclear.
未来方向
There are several future directions for research on 2-bromo-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide. One area of interest is the investigation of its potential as a treatment for autoimmune disorders such as psoriasis and inflammatory bowel disease. Additionally, this compound has shown promise as an anti-cancer agent, and further research is needed to determine its efficacy in various types of cancer. Another area of interest is the development of more specific and potent inhibitors of the TYK2 enzyme, which could have improved therapeutic efficacy and reduced toxicity. Overall, this compound represents a promising tool for scientific research and has potential therapeutic applications in a range of diseases.
合成方法
The synthesis of 2-bromo-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide involves several steps, starting with the reaction of 2-bromo-4-methylbenzenesulfonyl chloride with 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde to form an intermediate. This intermediate is then reacted with methyl magnesium bromide to form the final product, this compound.
科学研究应用
2-bromo-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide has been the subject of several scientific studies, which have investigated its potential therapeutic applications. One study published in the Journal of Medicinal Chemistry demonstrated the efficacy of this compound in inhibiting TYK2 in vitro and in vivo, and showed its potential as a treatment for autoimmune disorders such as psoriasis and inflammatory bowel disease. Another study published in Cell Chemical Biology showed that this compound could inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anti-cancer agent.
属性
IUPAC Name |
2-bromo-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4O2S/c1-21-13(9-15(20-21)12-5-4-8-18-10-12)11-19-24(22,23)16-7-3-2-6-14(16)17/h2-10,19H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJYADCLXLLTIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNS(=O)(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2982214.png)
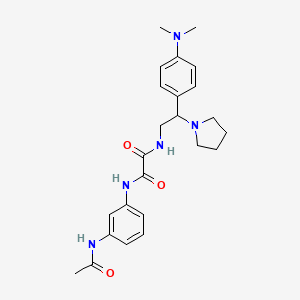
![N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2982216.png)
![8-(4-ethylphenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2982217.png)
methanone](/img/structure/B2982218.png)
![[4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanol](/img/structure/B2982219.png)
![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2982221.png)

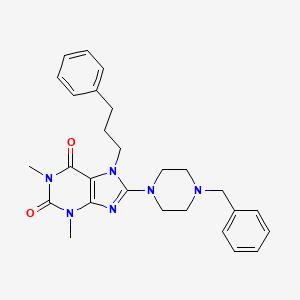
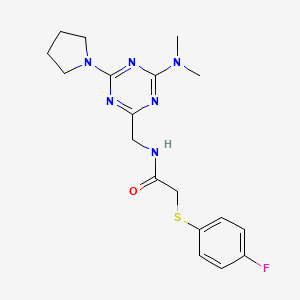
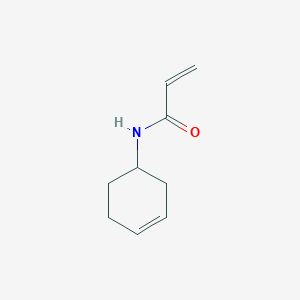
![1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine;hydrochloride](/img/structure/B2982230.png)
![6-(2-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2982233.png)
![2-Ethyl-1-[4-(5-fluoro-2-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2982236.png)